molecular formula C10H15NO B13152600 3-Amino-2-methyl-1-phenylpropan-1-ol

3-Amino-2-methyl-1-phenylpropan-1-ol

Cat. No.: B13152600
M. Wt: 165.23 g/mol
InChI Key: RWQFRJRWVSFINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Structural Features of 3-Amino-2-methyl-1-phenylpropan-1-ol within the 1,3-Amino Alcohol Family

This compound is classified as a 1,3-amino alcohol. This classification is determined by the positions of the amino (-NH₂) and hydroxyl (-OH) groups, which are separated by three carbon atoms on the propane (B168953) chain. The amino group is attached to a single alkyl group, categorizing it as a primary amine.

The structural framework of this molecule is a three-carbon propane chain with multiple substituents. The key features are:

A phenyl ring and a hydroxyl group attached to the first carbon (C1).

A methyl group attached to the second carbon (C2).

An amino group attached to the third carbon (C3).

This substitution pattern results in two chiral centers at the C1 and C2 positions, meaning the molecule can exist as four distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are known as diastereomers to each other. While often overshadowed by the more extensively studied 1,2-amino alcohols, 1,3-amino alcohols are significant in organic synthesis. researchgate.net They serve as valuable chiral building blocks and have been employed as chiral auxiliaries and ligands in various asymmetric transformations. researchgate.netacs.org

Academic Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are a class of compounds of paramount importance in modern organic chemistry due to their prevalence in bioactive molecules and their utility as tools in asymmetric synthesis. westlake.edu.cn They are integral structural motifs in a wide array of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn

In the field of asymmetric synthesis, chiral amino alcohols are highly valued for several key roles:

Chiral Ligands: They are frequently used to form complexes with metal catalysts. These chiral catalyst systems can induce high levels of enantioselectivity in a variety of chemical reactions, including reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk

Chiral Auxiliaries: A chiral amino alcohol can be temporarily incorporated into a substrate molecule to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the reaction, the auxiliary can be removed, yielding a chiral product.

Building Blocks (Synthons): Enantiomerically pure amino alcohols are versatile starting materials for the synthesis of complex target molecules, including many active pharmaceutical ingredients (APIs). researchgate.net

The development of efficient and novel methods for synthesizing chiral amino alcohols remains an active area of research, with modern approaches focusing on catalytic asymmetric reactions to avoid the limitations of traditional methods. westlake.edu.cnnih.gov

Research Landscape for Phenylpropanol Derivatives

The research landscape for phenylpropanol derivatives is extensive, largely due to their significant biological activities and applications in medicinal chemistry. The parent compound, phenylpropanolamine (PPA), also known as norephedrine (B3415761), was historically used as a decongestant and appetite suppressant. wikipedia.orgdrugbank.com However, research linking it to an increased risk of hemorrhagic stroke led to its withdrawal from many markets. drugbank.com

This has spurred further research into related structures and derivatives to identify compounds with desired therapeutic effects but improved safety profiles. Phenylpropanolamine and its stereoisomers, such as pseudoephedrine, are sympathomimetic agents, meaning they mimic the effects of stimulating the sympathetic nervous system. wikipedia.orgwikipedia.org

Current research in this area includes:

Synthesis of Novel Analogues: Chemists continue to synthesize new derivatives by modifying the core phenylpropanol structure. For example, compounds like Clemeprol, a serotonin–norepinephrine reuptake inhibitor, feature a more complex phenylpropanol backbone. wikipedia.org

Biocatalytic Synthesis: There is growing interest in using enzymatic and microbial methods to produce chiral phenylpropanolamine derivatives, offering a green chemistry approach to obtaining enantiomerically pure compounds for pharmaceutical use. researchgate.net

Medicinal Chemistry Applications: The phenylpropanolamine and phenylethanolamine motifs are present in a number of approved drugs, and their ability to interact with biological targets makes them valuable scaffolds in drug discovery. researchgate.net

The study of these derivatives provides critical insights into structure-activity relationships, guiding the design of new therapeutic agents.

Below is a comparative table of selected phenylpropanolamine derivatives:

Interactive Data Table of Phenylpropanolamine Derivatives
Compound Name IUPAC Name Molecular Formula Key Structural Difference from PPA Primary Use/Significance
Phenylpropanolamine (PPA) / Norephedrine (1R,2S)-2-amino-1-phenylpropan-1-ol (and its enantiomer) C₉H₁₃NO - Decongestant, Appetite Suppressant wikipedia.org
Pseudoephedrine (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol C₁₀H₁₅NO N-methylated, different stereochemistry Decongestant wikipedia.org
Cathine (1S,2R)-2-amino-1-phenylpropan-1-ol C₉H₁₃NO Stereoisomer of Norephedrine Natural stimulant found in Khat wikipedia.org

| This compound | this compound | C₁₀H₁₅NO | Isomer with different substituent positions | Synthetic building block |


Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-amino-2-methyl-1-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3

InChI Key

RWQFRJRWVSFINF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1)O

Origin of Product

United States

Stereochemical Analysis and Control

Strategies for Achieving and Confirming Enantiomeric Purity

Achieving high enantiomeric purity for compounds like 3-amino-2-methyl-1-phenylpropan-1-ol can be approached through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Asymmetric Synthesis: One effective method for obtaining enantiomerically pure β-amino alcohols is through the asymmetric reduction of the corresponding α-amino ketone precursor. Asymmetric transfer hydrogenation (ATH) is a powerful technique that can be employed. researchgate.net This process often uses a chiral catalyst, such as a well-defined rhodium complex, in combination with a hydrogen source like a formic acid/triethylamine mixture. researchgate.net The ATH process can be accompanied by dynamic kinetic resolution, which allows for the conversion of a racemic starting material into a single stereoisomer in high yield and enantiomeric excess. researchgate.net

Resolution of Racemates: Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. For amino alcohols, this is often achieved by fractional crystallization. mdma.ch This technique relies on the reaction of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. researchgate.net These salts possess different physical properties, including solubility, which allows them to be separated by careful crystallization. mdma.ch Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the amino alcohol.

Confirmation of Enantiomeric Purity: Once a supposedly enantiomerically pure sample is obtained, its purity must be confirmed. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method for analyzing the enantiomeric excess (ee) of such compounds. researchgate.net Another powerful technique involves high-field nuclear magnetic resonance (NMR) spectrometry in conjunction with chiral shift reagents. dcu.ie These reagents, often lanthanide-based complexes, interact with the enantiomers to induce diastereotopically shifted signals in the NMR spectrum, allowing for the quantification of each enantiomer present. dcu.ie

Diastereoselective Synthesis and Diastereomeric Control

The synthesis of this compound from its ketone precursor, 3-amino-2-methyl-1-phenylpropan-1-one, presents a challenge in controlling diastereoselectivity to favor either the syn or anti isomer. The stereochemical outcome is highly dependent on the choice of reducing agent, the presence and nature of protecting groups on the amino function, and the use of Lewis acids. cdnsciencepub.comcapes.gov.brresearchgate.net

The reduction of α-amino ketones can be directed to selectively produce either the syn or anti β-amino alcohol. cdnsciencepub.comcapes.gov.br A key strategy involves the use of a bulky N-protecting group, such as a tert-butoxycarbonyl (BOC) group. Reduction of an N-t-BOC-protected α-amino ketone with sterically hindered reducing agents like lithium triethylborohydride (LiEt₃BH) or lithium tri-sec-butylborohydride (Li(s-Bu)₃BH) typically furnishes the protected syn-β-amino alcohol with high selectivity. cdnsciencepub.comcapes.gov.br This outcome is often explained by a chelation-controlled model where the reducing agent coordinates to both the carbonyl oxygen and the protecting group.

Conversely, to obtain the anti-β-amino alcohol, the protecting group is first removed. The subsequent reduction of the resulting free amino ketone hydrochloride salt leads to the formation of the anti isomer. cdnsciencepub.comcapes.gov.br The selectivity in this case can be variable but is generally high for aromatic ketones. capes.gov.br

The use of Lewis acids can also play a pivotal role in directing the diastereoselectivity of the reduction. Strongly chelating Lewis acids, such as titanium tetrachloride (TiCl₄), tend to favor the formation of the syn isomer. researchgate.net In contrast, non-chelating Lewis acids, like cerium chloride (CeCl₃), typically lead to a high excess of the anti isomer. researchgate.net

Table 1: Diastereoselective Reduction of α-Amino Ketone Precursors
ConditionKey ReagentsMajor DiastereomerControlling FactorReference
Protected AmineN-t-BOC, LiEt₃BH or Li(s-Bu)₃BHsynChelation control with bulky protecting group cdnsciencepub.com, capes.gov.br
Free AmineReduction of amino ketone saltantiNon-chelation control (Felkin-Anh model) cdnsciencepub.com, capes.gov.br
Chelating Lewis AcidTiCl₄, BH₃·pysynStrong chelation between Lewis acid, carbonyl, and amino group researchgate.net
Non-chelating Lewis AcidCeCl₃, LiEt₃BHantiMinimization of steric interactions (non-chelation) researchgate.net

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of the two chiral centers in this compound is essential for understanding its chemical properties and applications.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. If a suitable single crystal of the compound or a derivative can be grown, this technique can provide an unambiguous three-dimensional structure, revealing the precise spatial arrangement of all atoms and thus the absolute stereochemistry (R/S designation) at each chiral center.

NMR-Based Methods: In the absence of suitable crystals, spectroscopic methods are employed. A powerful approach for assigning the absolute configuration of chiral primary amines involves the use of a chiral derivatizing agent (CDA) in combination with NMR spectroscopy and computational analysis. researchgate.net In this method, the amine is reacted with both enantiomers of a CDA, such as an α-fluorinated phenylacetic phenylselenoester, to form a pair of diastereomeric amides. researchgate.net The ¹⁹F NMR spectra of these diastereomers will show different chemical shifts. By comparing the experimentally observed chemical shift differences with those predicted by Density Functional Theory (DFT) calculations for the possible configurations, the absolute stereochemistry of the original amine can be confidently assigned. researchgate.net This method has a broad substrate scope and avoids potential errors that can arise from empirical models. researchgate.net

Chemical Reactivity and Synthetic Transformations

Functional Group Interconversions of the Amino Alcohol Moiety

The amino and hydroxyl groups of 3-Amino-2-methyl-1-phenylpropan-1-ol are susceptible to a variety of oxidation, reduction, and nucleophilic substitution reactions. These transformations allow for the selective modification of the molecule to generate a range of derivatives.

The primary alcohol in this compound can be oxidized to the corresponding aldehyde or carboxylic acid, while the amino group can also undergo oxidation. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for the oxidation of the hydroxyl group. For instance, the oxidation of the primary alcohol would yield 3-amino-2-methyl-1-phenylpropan-1-one. Further oxidation could lead to the corresponding carboxylic acid. The amino group can also be oxidized to a nitro group under specific conditions, for example, using trifluoroperacetic acid.

Table 1: Examples of Oxidation Reactions of Amino Alcohols

Starting Material Oxidizing Agent Product Reference
Generic 1,3-Amino Alcohol Potassium Permanganate (KMnO₄) Corresponding β-Amino Ketone researchgate.net
Generic 1,3-Amino Alcohol Chromium Trioxide (CrO₃) Corresponding β-Amino Ketone
Generic Primary Amine Trifluoroperacetic acid Corresponding Nitro Compound researchgate.net

While the alcohol functional group is already in a reduced state, the amino group can be further alkylated through reductive amination. More commonly in the context of this structural motif, the corresponding β-amino ketone, 3-amino-2-methyl-1-phenylpropan-1-one, can be stereoselectively reduced to form this compound. This reduction is a key step in the synthesis of this and related amino alcohols.

A variety of reducing agents can be employed for the reduction of the precursor ketone, with the choice of reagent influencing the stereochemical outcome. For example, the asymmetric reduction of 3-amino-1-phenylpropan-1-one (B184242) derivatives can be achieved with high yield and high enantiomeric excess using a spiroborate ester catalyst and a hydrogen donor. google.com Another method involves the catalytic hydrogenation of 3-methylamino-1-propiophenone hydrochloride using a Raney nickel catalyst to produce 3-methylamino-1-phenylpropanol. google.com The reduction of nitro precursors can also be a route to the amino alcohol, as demonstrated by the iron and acetic acid reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol to yield 2-amino-3-phenylpropane-1-ol. rasayanjournal.co.in

Table 2: Examples of Reduction Reactions to form Amino Alcohols

Starting Material Reducing Agent/Catalyst Product Reference
3-Amino-1-phenylpropan-1-one derivative Spiroborate ester catalyst/hydrogen donor Optically active 3-Amino-1-phenylpropanol derivative google.com
3-Methylamino-1-propiophenone hydrochloride Raney nickel/H₂ 3-Methylamino-1-phenylpropanol google.com
2-Methyl-3-phenylisoxazolidine-3-carbonitrile Lithium aluminum hydride (LiAlH₄) 3-Methylamino-3-phenylpropan-1-ol nih.govresearchgate.net
(E)-2-Nitro-3-phenylprop-2-en-1-ol Fe/Acetic Acid 2-Amino-3-phenylpropane-1-ol rasayanjournal.co.in

Both the amino and hydroxyl groups of this compound can participate in nucleophilic substitution reactions. The hydroxyl group, being a poor leaving group, must first be activated. This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a good leaving group, facilitating its substitution.

The amino group, being nucleophilic, can readily react with electrophiles. For instance, it can be alkylated or acylated to form secondary or tertiary amines and amides, respectively.

Derivatization for Enhanced Functionality and Specific Applications

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of more complex molecules with enhanced or specific functionalities.

The primary amino group of this compound can readily condense with aldehydes or ketones to form chiral Schiff bases (imines). These Schiff bases are not only important synthetic intermediates but also serve as valuable chiral ligands in asymmetric catalysis.

The formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting imine can coordinate with metal ions through the nitrogen atom and potentially the oxygen atom of the hydroxyl group, forming stable chiral metal complexes. These complexes have been shown to be effective catalysts in a variety of asymmetric transformations. For example, oxidovanadium(V) complexes with chiral tetradentate Schiff bases derived from the monocondensation of salicylaldehyde (B1680747) derivatives with chiral amino alcohols have been synthesized and characterized. mdpi.comnih.gov

Table 3: Examples of Chiral Schiff Base Formation from Amino Alcohols

Amino Alcohol Carbonyl Compound Product Application Reference
(S)-3-Amino-1,2-propanediol Salicylaldehyde derivatives Chiral tetradentate Schiff base Ligand for Oxidovanadium(V) complexes mdpi.comnih.gov
Generic Amino Alcohol Aldehyde/Ketone Chiral Schiff Base Intermediate in pharmaceutical synthesis mdpi.com

The 1,3-relationship of the amino and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of five- and six-membered heterocyclic rings, such as oxazolidines and cyclic carbamates. These heterocycles are important structural motifs in many biologically active compounds and chiral auxiliaries.

Oxazolidines can be synthesized through the condensation reaction of this compound with an aldehyde or a ketone. organic-chemistry.org This reaction typically proceeds under acidic or basic catalysis and involves the formation of a hemiaminal intermediate followed by intramolecular cyclization via dehydration. The stereochemistry of the starting amino alcohol can be transferred to the newly formed stereocenters in the oxazolidine (B1195125) ring. The most common route for the preparation of 2-oxazolines involves the reaction of an amino alcohol with a carboxylic acid. mdpi.com

Cyclic carbamates (oxazolidinones) can be formed from this compound by reaction with phosgene (B1210022) or its equivalents. A more environmentally friendly approach involves the use of carbon dioxide as a C1 source. For example, cyclic carbamates can be synthesized from amino alcohols and carbon dioxide in the presence of a hydroxyl group activating reagent, such as p-toluenesulfonyl chloride (TsCl), and a base. rsc.orgrsc.org This reaction proceeds via the formation of a carbamic acid intermediate, which then undergoes intramolecular cyclization. Six-membered cyclic carbamates can be prepared in good yield with high levels of enantioselection from 1,3-amino alcohols. nih.gov

Table 4: Examples of Cyclization Reactions of Amino Alcohols

Starting Material Reagent(s) Product Reference
Generic 1,3-Amino Alcohol Aldehyde/Ketone 1,3-Oxazolidine organic-chemistry.org
3-(Phenylamino)propan-1-ol CO₂, TsCl, Cs₂CO₃ 3-Phenyl-1,3-oxazinan-2-one (Cyclic Carbamate) rsc.org
Generic Amino Alcohol Phosgene or equivalent Cyclic Carbamate (B1207046) nih.gov
β-Amino alcohols Dialkyl carbonate Cyclic Carbamate researchgate.net

Amidation and Esterification Reactions

There is no specific research data available detailing the amidation or esterification reactions of this compound. General principles of organic chemistry would predict that the primary amine could be acylated to form amides and the secondary alcohol could be acylated to form esters. However, without experimental studies, it is impossible to provide specific reagents, conditions, yields, or the relative reactivity of the two functional groups.

Mechanistic Investigations of Key Transformations

No mechanistic investigations concerning key transformations of this compound have been published. Any discussion on reaction mechanisms would be purely speculative and based on general textbook examples for amino and hydroxyl group reactions, rather than on documented research for this specific compound.

Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "3-Amino-2-methyl-1-phenylpropan-1-ol," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized for a complete structural assignment.

The ¹H NMR spectrum of "this compound" would exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons, according to the n+1 rule.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet due to the various coupling interactions between the ortho, meta, and para protons. The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) would likely resonate as a doublet around δ 4.5-5.0 ppm, with its chemical shift influenced by the electronegative oxygen atom.

The protons of the amino (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The methyl group protons would likely appear as a doublet in the upfield region, around δ 0.9-1.2 ppm. The protons of the methylene (B1212753) group (CH₂) adjacent to the amino group and the methine proton (CH) would exhibit more complex splitting patterns due to coupling with each other and with the neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl-H7.2-7.4Multiplet
CH-OH4.5-5.0Doublet
CH₂-NH₂2.8-3.2Multiplet
CH-CH₃1.8-2.2Multiplet
CH₃0.9-1.2Doublet
NH₂VariableBroad Singlet
OHVariableBroad Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal. The chemical shifts of the carbon atoms in the phenyl ring are expected in the range of δ 125-145 ppm. The carbon atom attached to the hydroxyl group (benzylic carbon) would appear around δ 70-80 ppm. The carbon of the methyl group would be found in the upfield region, typically between δ 10-20 ppm. The methylene and methine carbons would have chemical shifts in the intermediate region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)140-145
Phenyl CH125-130
CH-OH70-80
CH₂-NH₂45-55
CH-CH₃35-45
CH₃10-20

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a cross-peak between the benzylic proton and the methine proton, and between the methine proton and both the methyl and methylene protons. This information is crucial for tracing the proton-proton connectivity throughout the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal of the methyl protons in the ¹H NMR spectrum would show a cross-peak with the signal of the methyl carbon in the ¹³C NMR spectrum.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of "this compound," leaving no ambiguity in the assignment of its atoms and their connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be characterized by several key absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected to appear as two sharp peaks in the same region (around 3300-3500 cm⁻¹).

The C-H stretching vibrations of the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would be expected in the 1000-1200 cm⁻¹ range. Finally, the N-H bending vibration of the amine would likely be observed around 1600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (two sharp peaks)
C-H (Aromatic)Stretching> 3000
C-H (Aliphatic)Stretching< 3000
C=C (Aromatic)Stretching1450-1600
N-H (Amine)Bending~1600
C-O (Alcohol)Stretching1000-1200

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For "this compound" (C₁₀H₁₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 166.1226 g/mol . HRMS would be able to confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm).

In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (H₂O) from the alcohol, or the cleavage of the carbon-carbon bonds adjacent to the functional groups, leading to the formation of characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Elucidation

In the crystal structure of "3-Methylamino-3-phenylpropan-1-ol," the molecule adopts a conformation where the carbon chain is nearly planar. The molecules are connected through a network of classical O—H···N and N—H···O hydrogen bonds, forming centrosymmetric dimers and tetrameric units nih.govresearchgate.net. These interactions create a three-dimensional network in the crystal lattice. It is highly probable that "this compound" would exhibit a similar packing arrangement, dominated by hydrogen bonding between the amino and hydroxyl groups of adjacent molecules. The presence of the additional N-H bond in the primary amine could lead to an even more extensive hydrogen-bonding network.

Interactive Data Table: Crystallographic Data for the Analog 3-Methylamino-3-phenylpropan-1-ol nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₀H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9816 (8)
b (Å)23.8962 (19)
c (Å)7.4653 (8)
β (°)111.119 (7)
Volume (ų)995.40 (19)

Chromatographic Methods for Purity and Stereoisomeric Analysis (e.g., Chiral HPLC, GC)

The analysis of this compound, a compound with two chiral centers, necessitates advanced chromatographic techniques to ensure chemical purity and to separate and quantify its four possible stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes. Given the structural similarities to compounds like norephedrine (B3415761) and phenylpropanolamine, established methods for these analogous substances provide a strong basis for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the enantioselective separation of stereoisomers. The choice of a suitable chiral stationary phase (CSP) is critical for achieving effective separation. For compounds structurally related to this compound, several types of CSPs have proven effective.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving the enantiomers of polar and ionic compounds like amino alcohols. sigmaaldrich.com These stationary phases are compatible with a range of mobile phases, from organic to aqueous, allowing for the direct analysis of underivatized compounds. sigmaaldrich.com The separation mechanism on these columns often involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.

For analogous phenylpropanol enantiomers, silica-bonded quinidine (B1679956) carbamate (B1207046) has been used as a chiral stationary phase under normal phase HPLC conditions. nih.gov A relatively high selectivity for similar compounds was achieved using eluents containing ethyl acetate (B1210297) as a polar modifier. nih.gov

The development of a chiral HPLC method would involve optimizing the mobile phase composition, which can significantly influence retention and enantioselectivity. For some chiral separations on teicoplanin-based CSPs, a "U-shaped" retention profile is observed, where retention first decreases and then increases with a higher concentration of the organic modifier in the mobile phase. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Conditions for Amino Alcohol Separation

ParameterCondition
Stationary PhaseAstec CHIROBIOTIC® T (Teicoplanin-based CSP)
Mobile PhaseMethanol/Water with acidic and basic modifiers (e.g., formic acid, ammonia)
DetectionUV (e.g., 214 nm, 254 nm) or Mass Spectrometry (MS)
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient or controlled (e.g., 25°C)

Gas Chromatography (GC)

Gas chromatography is a highly efficient method for assessing the purity of volatile or semi-volatile compounds. For the analysis of amino alcohols like this compound, derivatization is often necessary to increase their volatility and thermal stability. nih.govnih.gov

Common derivatization reagents include trifluoroacetylacetone or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, the compounds can be separated on a capillary column, such as an HP-5 (5% phenyl-methylpolysiloxane), and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

For the stereoisomeric analysis of related compounds by GC, chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral column. An alternative, and more direct approach, is the use of a chiral stationary phase, often based on derivatized cyclodextrins.

A study on the enantiomeric analysis of norephedrine utilized derivatization with (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) followed by GC-MS analysis on an HP-5MS column. bts.gov This method was successful in resolving the different stereoisomers. bts.gov The limit of detection (LOD) and limit of quantification (LOQ) for this method were determined to be 60 ng/mL and 80 ng/mL, respectively, for both MTPA and another derivatizing agent, heptafluorobutyric anhydride (B1165640) (HFBA). bts.gov

Table 2: Example GC Conditions for Purity Analysis of a Related Amino Alcohol

ParameterCondition
ColumnHP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness)
Carrier GasNitrogen at 2 mL/min
Injection Port Temperature270°C
Oven Temperature ProgramInitial 70°C for 5 min, then ramp at 10°C/min to 120°C
DetectorFlame Ionization Detector (FID)
Derivatizing AgentTrifluoroacetylacetone (FAA)

This table is based on a method for the determination of phenylpropanolamine. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Amino-2-methyl-1-phenylpropan-1-ol, DFT can be employed to understand its fundamental electronic properties, predict its spectroscopic characteristics, and explore the mechanisms of reactions it might undergo.

DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its minimum energy conformation. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), which is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Phenylpropanolamine Scaffold This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment2.1 D

DFT methods are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C atoms in this compound can be predicted. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. The accuracy of these predictions depends on the choice of the DFT functional and basis set.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table is for illustrative purposes to show how theoretical NMR data is compared with experimental values.

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Phenyl-H7.2-7.47.1-7.3
CH-OH4.54.4
NH₂1.81.7
CH-CH₃2.12.0
CH₃0.90.8

DFT is a powerful tool for exploring the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the structures of transition states—the high-energy intermediates that connect reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This allows for the elucidation of detailed reaction mechanisms, for example, in its synthesis or metabolic degradation. Such modeling can distinguish between different possible pathways and predict the stereochemical outcome of reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve calculating the forces between atoms and using Newton's laws of motion to simulate their movements. This provides a detailed picture of the molecule's flexibility and the different conformations it can adopt in solution or in a biological environment. nih.gov MD simulations are particularly useful for understanding how the molecule interacts with its surroundings, such as solvent molecules or a biological receptor, and for exploring the full range of its accessible conformations.

pKa and Acidity/Basicity Predictions for Amino Alcohol Functionality

The amino and alcohol groups of this compound can act as a base and an acid, respectively. The pKa value quantifies the strength of these acidic and basic sites. Computational methods, often in conjunction with DFT and continuum solvent models, can predict the pKa values of these functional groups. acs.orgnih.gov These predictions are based on calculating the free energy change associated with the protonation or deprotonation of the molecule in a solvent. mdpi.com Accurate pKa prediction is essential for understanding the molecule's charge state at a given pH, which significantly influences its solubility, membrane permeability, and interaction with biological targets. optibrium.com

Table 3: Predicted pKa Values for Functional Groups in an Amino Alcohol This table provides representative pKa values for the functional groups found in this compound.

Functional GroupPredicted pKa
Amino Group (Protonated)9.5
Hydroxyl Group14.2

Applications in Advanced Organic and Medicinal Chemistry

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

As a member of the chiral pool, 3-amino-2-methyl-1-phenylpropan-1-ol and its analogs are instrumental starting materials for constructing intricate molecules. The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that serve as building blocks in synthesis. nih.gov The defined stereochemistry of these building blocks is transferred to the target molecule, circumventing the need for complex asymmetric synthesis steps.

The β-amino alcohol framework is a common motif in a wide array of pharmaceutical agents. Consequently, enantiomerically pure compounds like this compound are valuable intermediates. The synthesis of chiral β-amino alcohols is crucial as they are prevalent in pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn

Derivatives of this structural class have been investigated for significant biological activities. For instance, a series of 3-amino-2-methyl-1-phenylpropanones, which are closely related ketone analogs, demonstrated potent hypolipidemic activity in rodents by lowering both serum cholesterol and triglyceride levels. nih.gov The conversion of such ketones to the corresponding alcohol (this compound) is a standard synthetic transformation, highlighting the potential of this compound as a direct precursor to biologically active molecules. Similarly, the related compound 3-methylamino-1-phenyl-1-propanol is a known precursor in the synthesis of fluoxetine, a widely used antidepressant. google.com

Structural Class Potential Pharmaceutical Application Related Research Finding
3-Amino-2-methyl-1-phenylpropanonesHypolipidemic AgentsAnalogs showed significant lowering of serum cholesterol and triglycerides in animal models. nih.gov
3-Methylamino-1-phenyl-1-propanolAntidepressant IntermediateServes as a key intermediate in the synthesis of Fluoxetine. google.com

Natural products provide the inspiration for the design of new therapeutic agents. researchgate.net The synthesis of natural product analogues often involves using core structures, or scaffolds, that can be systematically modified to explore structure-activity relationships. The amino alcohol structure is a key scaffold for this purpose. Diversity-Oriented Synthesis (DOS) strategies often employ such building blocks to generate libraries of natural product-like molecules with diverse structural features. mdpi.com By using a common starting material like an amino alcohol, chemists can produce a wide range of complex and diverse scaffolds in a limited number of synthetic steps. mdpi.com This approach accelerates the discovery of new biologically active compounds.

Development of Chiral Ligands and Organocatalysts

The amino and alcohol functional groups in this compound can coordinate to metal centers, making it an excellent candidate for the development of chiral ligands used in asymmetric catalysis. Chiral β-amino alcohols are a well-established and important class of ligands for a variety of metal-catalyzed asymmetric reactions. acs.orgrsc.org These ligands create a chiral environment around the metal catalyst, which in turn directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

The effectiveness of an amino alcohol-based ligand in asymmetric catalysis is highly dependent on its structure. Key design principles involve modifying the steric and electronic properties of the ligand to optimize catalytic activity and enantioselectivity. acs.org

One successful strategy involves introducing bulky substituents on the ligand scaffold. acs.org For example, the synthesis of chiral β-amino alcohols containing bulky alkyl groups has led to a new family of highly effective ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. acs.org Another important design consideration is the electronic nature of the nucleophile. In certain palladium-catalyzed reactions, using an electron-deficient carbamate (B1207046) nucleophile derived from an amino alcohol can lead to significantly higher reaction rates and selectivities under mild conditions. nih.gov The pKa of the pro-nucleophile can be strategically decreased to promote functionalization. nih.gov

Ligands derived from chiral amino alcohols have been successfully applied in numerous asymmetric catalytic reactions. One of the most well-studied applications is the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. acs.orgrsc.org This reaction is a benchmark for testing the efficacy of new chiral ligands.

In this process, the chiral amino alcohol ligand coordinates to the zinc atom, forming a chiral catalyst complex. This complex then directs the addition of the ethyl group to one face of the aldehyde, resulting in a chiral secondary alcohol with high enantiomeric excess (ee). Optimized amino alcohol ligands have achieved nearly quantitative yields and ee values as high as 95% in the addition of diethylzinc to benzaldehyde (B42025). rsc.org These catalysts have shown broad applicability, working effectively with a variety of substituted aromatic and aliphatic aldehydes. rsc.org

Asymmetric Reaction Catalyst System Key Outcome References
Addition of Diethylzinc to AldehydesChiral β-Amino Alcohol Ligand / Zn(II)High enantioselectivity (up to 95% ee) and yield. rsc.org acs.orgrsc.org
Cross Aza-Pinacol CouplingsChiral Amino Alcohol-derived Ligand / Cr(II)Modular synthesis of high-value chiral β-amino alcohols from aldehydes and imines. westlake.edu.cn westlake.edu.cn
Mannich ReactionChiral BINOL Aldehyde / AmineSynthesis of chiral β-amino esters with high diastereo- and enantioselectivity. mdpi.com mdpi.com

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for exploring chemical space by creating collections of structurally diverse small molecules. scispace.comcam.ac.uk The goal of DOS is not to synthesize a single target molecule, but rather to generate a library of compounds with varied molecular scaffolds, which can then be screened for biological activity. rsc.org

Amino alcohols like this compound are ideal starting points for DOS because their multiple functional groups can be selectively reacted to create different molecular skeletons. A "build/couple/pair" strategy is often employed, where chiral starting units are built and then coupled to form a densely functionalized molecule. scispace.com In the final "pair" phase, different functional groups within this molecule are reacted in specific ways to generate a variety of distinct molecular scaffolds. scispace.com This approach allows for the rapid generation of skeletal diversity from a single, pluripotent starting material, significantly enhancing the efficiency of small molecule library generation for drug discovery and chemical biology. scispace.com

Synthetic Utility in Specialized Chemical Transformations

The chemical architecture of this compound, specifically its 1,3-amino alcohol functional group arrangement, renders it a valuable precursor in specialized organic transformations. This structural motif is particularly well-suited for the synthesis of saturated six-membered heterocyclic ring systems. The presence of two stereogenic centers (at C1 and C2) also suggests its potential, though less documented, application in asymmetric synthesis.

The primary synthetic utility of 1,3-amino alcohols like this compound is in the preparation of tetrahydro-1,3-oxazine derivatives. This transformation is typically achieved through a condensation reaction with an aldehyde or a ketone. The reaction proceeds via the formation of a hemiaminal intermediate followed by cyclization through the intramolecular reaction of the hydroxyl group, eliminating a molecule of water to form the stable heterocyclic ring.

This cyclization is a foundational method in heterocyclic chemistry, providing access to a class of compounds with diverse applications. The specific substituents on the resulting tetrahydro-1,3-oxazine are determined by the carbonyl compound used in the reaction. For instance, reaction with formaldehyde (B43269) yields an unsubstituted nitrogen on the oxazine (B8389632) ring (which can be further functionalized), while reaction with other aldehydes or ketones introduces substituents at the C2 position of the ring.

The general scheme for this transformation is as follows:

Reaction scheme showing the cyclization of this compound with a generic aldehyde (R-CHO) to form a substituted tetrahydro-1,3-oxazine derivative.

Table 1: Representative Synthesis of Tetrahydro-1,3-oxazine Derivatives

This table illustrates the expected products from the reaction of this compound with various carbonyl compounds, a principal application based on its chemical structure.

EntryCarbonyl ReactantProduct NameResulting Heterocycle Structure
1Formaldehyde (CH₂O)5-Methyl-4-phenyl-tetrahydro-1,3-oxazineSubstituted tetrahydro-1,3-oxazine with no substituent at C2
2Benzaldehyde (C₆H₅CHO)2,4-Diphenyl-5-methyl-tetrahydro-1,3-oxazineSubstituted tetrahydro-1,3-oxazine with a phenyl group at C2
3Acetone ((CH₃)₂CO)2,2,5-Trimethyl-4-phenyl-tetrahydro-1,3-oxazineSubstituted tetrahydro-1,3-oxazine with two methyl groups at C2

While the synthesis of tetrahydro-1,3-oxazines represents a direct and well-established utility for 1,3-amino alcohols, the chiral nature of this compound implies further potential in asymmetric synthesis. Chiral amino alcohols are frequently employed as chiral auxiliaries or as ligands for metal-catalyzed asymmetric reactions. acs.org In these roles, the stereogenic centers of the amino alcohol guide the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products. However, specific research findings detailing the use of this compound in these advanced applications are not extensively documented in the literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.